molecular formula C20H14O2 B012817 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene CAS No. 100333-37-7

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene

Cat. No.: B012817
CAS No.: 100333-37-7
M. Wt: 286.3 g/mol
InChI Key: LTGGAYWYOQVIEE-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene: is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two hydroxyl groups attached to the 9 and 10 positions of the benzo(j)fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene typically involves the reduction of benzo(j)fluoranthene followed by hydroxylation. One common method involves the catalytic hydrogenation of benzo(j)fluoranthene using a palladium catalyst under high pressure and temperature conditions. The resulting dihydro compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 9 and 10 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons .

Biology and Medicine: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It is also investigated for its potential mutagenic and carcinogenic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its unique structure makes it a valuable intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves its interaction with cellular components such as DNA and proteins. The hydroxyl groups facilitate the formation of hydrogen bonds with nucleophilic sites on these macromolecules, leading to potential mutagenic effects. The compound can also undergo metabolic activation to form reactive intermediates that can covalently bind to DNA, resulting in genotoxicity .

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological interactions. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable subject of study in multiple research fields .

Properties

IUPAC Name

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGGAYWYOQVIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905387
Record name 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100333-37-7
Record name 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Reactant of Route 2
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
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9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
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Reactant of Route 6
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